LB-100

Descripción general

Descripción

LB-100 is an experimental cancer therapeutic compound known for its cytotoxic activity against cancer cells in culture and its antitumor activity in animal models . It is a small molecule inhibitor of protein phosphatase 2A (PPP2CA) and protein phosphatase 5 (PPP5C), which are critical enzymes involved in multiple cellular functions . The compound has shown promising results in preclinical and early clinical trials, making it a potential candidate for cancer therapy .

Aplicaciones Científicas De Investigación

LB-100 has a wide range of scientific research applications, particularly in the fields of cancer therapy and immunotherapy . Some of its notable applications include:

Immunotherapy: This compound promotes the production of neoantigens and cytokines, enhancing T cell proliferation and reinforcing the systemic immune response to cancer.

Combination Therapy: This compound has been found to be synergistic with WEE1 inhibition, making it highly effective in killing cancer cells in several preclinical cancer models.

Mecanismo De Acción

Target of Action

LB-100, also known as EMPM or 0C1JUU9S0L, primarily targets Protein Phosphatase 2A (PP2A) and Protein Phosphatase 5 (PPP5C) . These enzymes play a crucial role in cellular physiology, including the regulation of cell growth and metabolic homeostasis .

Mode of Action

This compound acts as a catalytic inhibitor of both PP2A and PPP5C . It coordinates with the active-site catalytic metals in PPP5C, inhibiting the removal of phosphate groups from proteins essential for cell cycle progression . This interaction disrupts the normal functioning of these enzymes, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of PP2A and PPP5C by this compound affects multiple biochemical pathways. It stimulates cell proliferation and inhibits DNA repair, rendering cancer cells more susceptible to chemotherapy agents . Additionally, this compound promotes the production of neoantigens and cytokines, enhancing T cell proliferation . This reinforces the systemic immune response to cancer, thus enhancing the effectiveness of immunotherapy .

Pharmacokinetics

In clinical trials, this compound was administered intravenously daily for 3 days in 21-day cycles . The pharmacokinetics of this compound were characterized by a low clearance, low volume of distribution, and a short half-life . The recommended phase II dose of this compound is 2.33 mg/m^2 daily for 3 days every 3 weeks .

Result of Action

This compound has demonstrated cytotoxic activity against cancer cells in culture and antitumor activity in animals . It has been shown to trigger hyper-activation of the signals responsible for the deregulated proliferation of cancer cells . This leads to the creation of neoantigens in colon cancer cells through perturbation of mRNA splicing . The compound’s action results in increased responsiveness of diverse cancers to immunotherapy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness can be enhanced when used in combination with radiotherapy or specific chemotherapy drugs . Furthermore, this compound has been shown to convert immunologically unresponsive (“cold”) tumors to immunologically responsive (“hot”) tumors, thereby increasing the percentage of patients responsive to immunotherapy .

Análisis Bioquímico

Biochemical Properties

LB-100 interacts with the enzymes PP2A and PPP5C . It acts as a catalytic inhibitor of both these enzymes, coordinating with the active-site catalytic metals in PPP5C . This interaction affects the phosphorylation state of various proteins, influencing a multitude of biochemical reactions within the cell .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly cancer cells . It can force cancer cells to give up their cancer-causing properties . In colorectal adenocarcinoma cells, this compound treatment leads to differential splicing patterns, affecting regulators of genomic integrity .

Molecular Mechanism

The molecular mechanism of this compound involves its inhibitory action on PP2A and PPP5C . By inhibiting these enzymes, this compound alters the phosphorylation state of various proteins, leading to changes in gene expression and cellular functions . This mechanism is thought to contribute to the observed antitumor activity of this compound .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings . It has been shown to be well-tolerated in cancer patients at doses associated with anti-cancer activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . It has been shown to reduce behavioral sensitization, an important feature of methamphetamine addiction, in rodents

Metabolic Pathways

As an inhibitor of PP2A and PPP5C, it is likely to influence a variety of metabolic processes due to the broad role of these enzymes in cellular metabolism .

Transport and Distribution

Given its role as an inhibitor of PP2A and PPP5C, it is likely that it interacts with various transporters or binding proteins .

Subcellular Localization

Given its role as an inhibitor of PP2A and PPP5C, it is likely to be found wherever these enzymes are present within the cell .

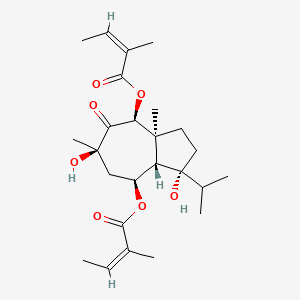

Métodos De Preparación

The synthetic routes and reaction conditions for LB-100 are not extensively detailed in publicly available literature. it is known that this compound is synthesized through a series of chemical reactions that involve the formation of its unique 7-oxabicyclo[2.2.1]heptane-2,3-dicarbonyl moiety . Industrial production methods for this compound would likely involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the compound.

Análisis De Reacciones Químicas

LB-100 primarily acts as a catalytic inhibitor of protein phosphatases, specifically targeting PPP2CA and PPP5C . The compound coordinates with the active-site catalytic metals in these enzymes, inhibiting their activity . The major reactions this compound undergoes include:

Inhibition of Phosphatase Activity: This compound binds to the catalytic sites of PPP2CA and PPP5C, preventing the dephosphorylation of their substrates.

Formation of Coordination Complexes: The 7-oxabicyclo[2.2.1]heptane-2,3-dicarbonyl moiety of this compound forms coordination complexes with metal ions in the active sites of the phosphatases.

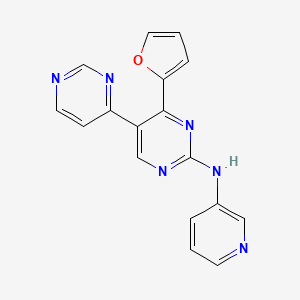

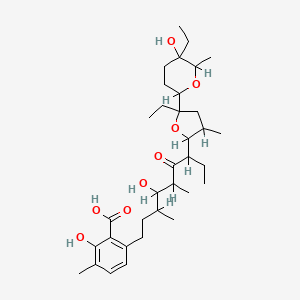

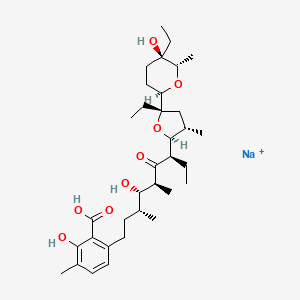

Comparación Con Compuestos Similares

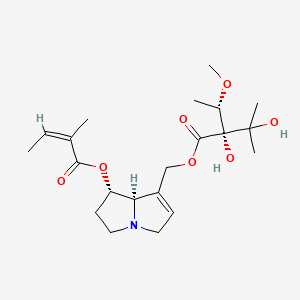

LB-100 is unique in its dual inhibition of PPP2CA and PPP5C, which sets it apart from other protein phosphatase inhibitors . Similar compounds include:

Okadaic Acid: A potent inhibitor of protein phosphatases 1 and 2A, but with higher toxicity and less specificity compared to this compound.

Cantharidin: Another inhibitor of protein phosphatases, but with a different mechanism of action and higher toxicity.

Fostriecin: An inhibitor of protein phosphatase 2A, but with limited clinical application due to its instability and toxicity.

This compound’s unique ability to inhibit both PPP2CA and PPP5C, along with its promising safety profile, makes it a valuable candidate for further clinical development .

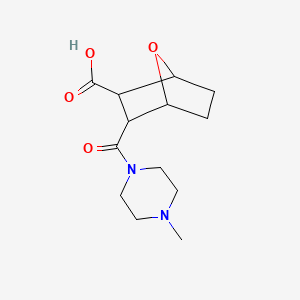

Propiedades

Número CAS |

1632032-53-1 |

|---|---|

Fórmula molecular |

C13H20N2O4 |

Peso molecular |

268.31 g/mol |

Nombre IUPAC |

(1R,2S,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |

InChI |

InChI=1S/C13H20N2O4/c1-14-4-6-15(7-5-14)12(16)10-8-2-3-9(19-8)11(10)13(17)18/h8-11H,2-7H2,1H3,(H,17,18)/t8-,9+,10+,11+/m0/s1 |

Clave InChI |

JUQMLSGOTNKJKI-LNFKQOIKSA-N |

SMILES |

CN1CCN(CC1)C(=O)C2C3CCC(C2C(=O)O)O3 |

SMILES isomérico |

CN1CCN(CC1)C(=O)[C@@H]2[C@@H]3CC[C@H]([C@H]2C(=O)O)O3 |

SMILES canónico |

CN1CCN(CC1)C(=O)C2C3CCC(C2C(=O)O)O3 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO and water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

LB-100; LB 100; LB100. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

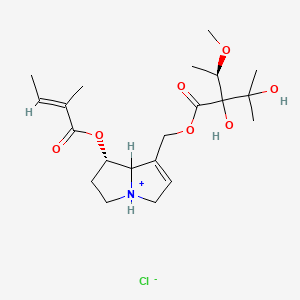

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1674533.png)